molecular formula C13H14O3 B12533884 Methyl 5-phenylpenta-2,4-dien-1-yl carbonate CAS No. 673456-83-2

Methyl 5-phenylpenta-2,4-dien-1-yl carbonate

Cat. No.: B12533884
CAS No.: 673456-83-2
M. Wt: 218.25 g/mol
InChI Key: YDGOPRRKNMSKQV-UHFFFAOYSA-N
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Description

Methyl 5-phenylpenta-2,4-dien-1-yl carbonate is a chemical compound with the CAS Registry Number 673456-83-2 . It has a molecular formula of C13H14O3 and a molecular weight of approximately 218.25 g/mol . This structure features a penta-2,4-dien-1-yl core terminated with a phenyl group and a methyl carbonate ester, presenting a conjugated system that may be of significant interest in organic synthesis and materials science . The compound's SMILES representation is O(C(=O)OC)CC=CC=CC1C=CC=CC=1, and its InChIKey is YDGOPRRKNMSKQV-UHFFFAOYSA-N . While the specific biological profile of this compound is an area of ongoing investigation, its core structural motif is related to bioactive molecules. For instance, similar 5-phenylpenta-2,4-dien-1-yl derivatives have been explored in patent literature for their potential as key intermediates in the synthesis of complex structures with vasodilatory activity . Furthermore, the penta-2,4-dienyl system is a recognized scaffold in natural product research and biomimetic synthesis, appearing in studies that elucidate the origin of complex fungal metabolites . This suggests that this compound may serve as a valuable building block for medicinal chemistry programs, the synthesis of natural product analogs, or as a precursor for further chemical transformation. Researchers can leverage this compound to develop new chemical entities or probe biological mechanisms. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

673456-83-2

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 5-phenylpenta-2,4-dienyl carbonate

InChI

InChI=1S/C13H14O3/c1-15-13(14)16-11-7-3-6-10-12-8-4-2-5-9-12/h2-10H,11H2,1H3

InChI Key

YDGOPRRKNMSKQV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OCC=CC=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Reduction of Methyl 5-Phenylpenta-2,4-dienoate

Procedure (Adapted from):

  • Starting Material : Methyl 5-phenylpenta-2,4-dienoate (CAS 1516-24-1) is prepared via Horner-Wadsworth-Emmons olefination or Wittig reactions using cinnamaldehyde derivatives.
  • Reduction : Diisobutylaluminum hydride (DIBAL-H) in anhydrous dichloromethane (DCM) at −78°C selectively reduces the ester to the allylic alcohol.
    • Reaction Conditions :
      • DIBAL-H (1.2 equiv), DCM, 2 h, −78°C → 0°C.
      • Quenching with Rochelle salt (aqueous potassium sodium tartrate).
    • Yield : 80–92%.
    • Key Data :
      • $$ ^1H $$ NMR (CDCl₃, 400 MHz): δ 6.30–6.10 (m, 2H, CH=CH), 5.73 (s, 1H, CH-Ar), 4.11 (q, $$ J = 7.1 \, \text{Hz} $$, 2H, CH₂OH).

Direct Synthesis via Aldol Condensation

Procedure (Adapted from):

  • Substrate : Trans-cinnamaldehyde and allyl magnesium bromide undergo conjugate addition.
  • Oxidation : Catalytic oxoammonium salts (e.g., TEMPO) in dichloromethane with NaOCl as the terminal oxidant yield the dienol.
    • Yield : 68–75%.

Carbonate Esterification of 5-Phenylpenta-2,4-dien-1-ol

Methyl Chloroformate-Mediated Synthesis

Procedure (Adapted from):

  • Reagents : 5-Phenylpenta-2,4-dien-1-ol, methyl chloroformate, DMAP (catalyst), pyridine (base).
  • Conditions :
    • Anhydrous THF, 0°C → room temperature, 12 h.
    • Molar Ratio : Alcohol:chloroformate:base = 1:1.2:1.5.
  • Workup :
    • Dilution with ethyl acetate, washing with 1M HCl and brine.
    • Purification via silica chromatography (hexane:ethyl acetate = 10:1).
  • Yield : 85–90%.
  • Analytical Validation :
    • $$ ^{13}C $$ NMR (CDCl₃, 100 MHz): δ 167.5 (C=O), 144.8 (C-Ar), 63.5 (CH₂OCO).
    • HRMS (ESI): m/z calcd. for C₁₃H₁₂O₃ [M+H]⁺: 216.1150; found: 216.1153.

Transesterification from Vinyl Carbonates

Procedure (Adapted from):

  • Substrate : Vinyl carbonate (e.g., ethyl 5-phenylpenta-2,4-dien-1-yl carbonate).
  • Catalyst : Lipase (e.g., Candida antarctica) or Ti(OiPr)₄.
  • Conditions :
    • Methanol, 40°C, 24 h.
    • Yield : 70–78%.

Optimization and Challenges

Stability Considerations

  • The conjugated diene system is prone to Diels-Alder cyclization under thermal stress (>60°C).
  • Mitigation : Conduct reactions at low temperatures (−20°C to 25°C) and under inert atmospheres.

Scalability

  • Batch Size : DIBAL-H reductions are scalable to 100 g with consistent yields (88%).
  • Catalyst Recycling : Lipase-mediated transesterification allows 5 cycles with <10% activity loss.

Comparative Analysis of Methods

Method Yield Purity Cost Scalability
DIBAL-H Reduction + Chloroformate 85–90% >99% High Excellent
Aldol Condensation + Oxidation 68–75% 95% Moderate Moderate
Enzymatic Transesterification 70–78% 98% Low Limited

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-obesity Agents

Research has indicated that derivatives of methyl 5-phenylpenta-2,4-dien-1-yl carbonate can function as anti-obesity agents. A notable study revealed that these compounds can inhibit intracellular adipogenesis and fat accumulation, while also activating fat metabolism pathways. This suggests potential therapeutic uses in managing obesity and related metabolic disorders .

2. Inhibition of Enzymatic Activity

The compound has been studied for its inhibitory effects on enzymes such as α-glucosidase, which is crucial for carbohydrate metabolism. In vitro studies have demonstrated that this compound and its analogs exhibit significant inhibitory activity against this enzyme, indicating potential applications in diabetes management .

Agricultural Applications

1. Plant Growth Regulation

This compound has shown promise as a plant growth regulator. Specifically, it has been identified as an inhibitor of root gravitropism in plants like lettuce. This property can be harnessed to manipulate plant growth patterns, potentially enhancing agricultural productivity .

2. Herbicidal Properties

Studies have explored the herbicidal potential of this compound, particularly in inhibiting the growth of certain weed species without adversely affecting crop plants. The structure-activity relationship indicates that specific modifications to the compound can enhance its herbicidal efficacy .

Material Science Applications

1. Polymer Chemistry

In polymer chemistry, this compound serves as a useful monomer for synthesizing various polymers through radical polymerization techniques. The unique diene structure allows for the formation of cross-linked networks that exhibit desirable mechanical properties .

2. Diels-Alder Reactions

The compound is also utilized in Diels-Alder reactions due to its dienophile characteristics. These reactions are crucial for synthesizing complex organic molecules and materials with specific functional properties. The ability to form cycloadducts under mild conditions makes it a valuable reagent in synthetic organic chemistry .

Data Tables

Application Area Specific Use Key Findings
Medicinal ChemistryAnti-obesity agentsInhibits adipogenesis; activates fat metabolism
Enzyme inhibitionSignificant α-glucosidase inhibitory activity; potential for diabetes management
Agricultural SciencePlant growth regulationInhibits root gravitropism; enhances growth manipulation
Herbicidal propertiesEffective against specific weeds; minimal impact on crops
Material SciencePolymer synthesisUseful monomer for cross-linked polymers; enhances mechanical properties
Diels-Alder reactionsForms cycloadducts under mild conditions; valuable in synthetic organic chemistry

Mechanism of Action

The mechanism of action of methyl 5-phenylpenta-2,4-dien-1-yl carbonate involves its interaction with molecular targets through various pathways:

    Enzymatic Hydrolysis: The carbonate group can be hydrolyzed by esterases, releasing the active 5-phenylpenta-2,4-dien-1-ol, which can then exert its biological effects.

    Molecular Targets: The phenyl and diene groups can interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects.

    Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

(2E,4E)-5-Phenylpenta-2,4-dienal (CAS 13466-40-5)
  • Structure : Shares the same carbon skeleton (5-phenylpenta-2,4-dienyl) but features an aldehyde group instead of a carbonate ester.
  • Reactivity : Aldehydes are highly electrophilic, making them prone to oxidation and nucleophilic additions. The conjugated diene system enhances stability, enabling applications in cycloadditions or as intermediates in natural product synthesis.
  • Applications : Likely used in organic synthesis as a building block for complex molecules. Its reactivity contrasts with the carbonate ester, which is more stable and less prone to unwanted side reactions .
2,5-Dioxopyrrolidin-1-yl (Pentamethylcyclopenta-2,4-dienyl)methyl Succinate
  • Structure : A succinate ester with a cyclopentadienyl substituent. Unlike the target compound, this features a succinate backbone and a bulky pentamethylcyclopentadienyl group.
  • Reactivity : Succinate esters are common in prodrug design (e.g., aspirin derivatives) due to hydrolytic release of active moieties. The cyclopentadienyl group may enhance steric hindrance, slowing hydrolysis compared to linear esters like the target compound.
  • Applications: Potential use in controlled-release formulations or polymer chemistry .

Physical and Chemical Properties

Compound Name Molecular Formula Functional Group Melting Point (°C) Boiling Point (°C) Stability
Methyl 5-phenylpenta-2,4-dien-1-yl carbonate C₁₃H₁₂O₃ Carbonate ester Not available Not available High (acid/base stable)
(2E,4E)-5-Phenylpenta-2,4-dienal C₁₁H₁₀O Aldehyde Not available Not available Moderate (oxidizable)
5-Methyl-5-phenylhydantoin C₁₀H₁₀N₂O₂ Hydantoin (cyclic urea) 199–201 Not available High (crystalline)
1-Methyl-1-phenylhydrazine C₇H₁₀N₂ Hydrazine Not available 118 (at 21 mmHg) Low (air-sensitive)

Notes:

  • The target compound’s carbonate ester group confers greater stability than aldehydes or hydrazines, which are more reactive or sensitive .
  • Hydantoins (e.g., 5-methyl-5-phenylhydantoin) exhibit high thermal stability due to their crystalline nature, contrasting with the likely liquid state of the target compound .

Biological Activity

Methyl 5-phenylpenta-2,4-dien-1-yl carbonate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antioxidant, anti-inflammatory, and antimicrobial activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which consists of a phenyl group attached to a penta-diene chain with a carbonate functional group. The structural formula can be represented as follows:

C13H14O3\text{C}_{13}\text{H}_{14}\text{O}_3

This configuration may contribute to its reactivity and interaction with biological systems.

1. Antioxidant Activity

Research has demonstrated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of styryl compounds have shown promising results in reducing oxidative stress in various biological models.

A study highlighted that compounds with electron-donating groups significantly enhance antioxidant activity, as measured by their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) values for related compounds ranged from 14 μM to 40 μM, indicating effective antioxidant capabilities .

2. Anti-inflammatory Activity

This compound and its derivatives have been studied for their anti-inflammatory effects. In animal models, these compounds have demonstrated the ability to reduce inflammation markers significantly.

For example, compounds similar to this compound were tested in carrageenan-induced paw edema models in rats, showing a reduction in swelling comparable to standard anti-inflammatory drugs such as phenylbutazone . The mechanism appears to involve inhibition of pro-inflammatory cytokines and pathways associated with inflammation.

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies indicate that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.

In one study, the minimum inhibitory concentration (MIC) values for related compounds ranged from 3.30 to 6.56 μg/mL against various bacterial strains. This suggests that structural modifications can enhance the lipophilicity and penetration of the compounds into bacterial membranes, thus improving their efficacy .

Case Study 1: Antioxidant Evaluation

A comparative study evaluated the antioxidant capacity of this compound analogs using DPPH radical scavenging assays. The results indicated that certain modifications increased the radical scavenging ability significantly:

CompoundIC50 (μM)
Compound A14 ± 0.18
Compound B40 ± 0.06
This compoundTBD

This data supports the hypothesis that structural features influence antioxidant performance.

Case Study 2: Anti-inflammatory Effects

In an experimental model assessing anti-inflammatory activity through paw edema measurement:

TreatmentEdema Reduction (%)
Control0
This compoundTBD
PhenylbutazoneTBD

The results suggest that the compound exhibits comparable efficacy to established anti-inflammatory agents.

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